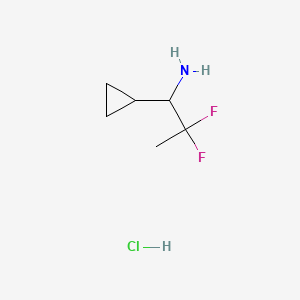
1-Cyclopropyl-2,2-difluoropropan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C6H11F2N·HCl This compound is characterized by the presence of a cyclopropyl group attached to a difluoropropan-1-amine moiety, with the hydrochloride salt form enhancing its stability and solubility
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-2,2-difluoropropan-1-amine hydrochloride typically involves the following steps:
Fluorination: The difluoropropan-1-amine moiety can be synthesized by the reaction of a suitable amine precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the cyclopropyl ring or the amine group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms. Reagents such as sodium azide or potassium cyanide can be used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products:
Oxidation: Formation of corresponding oximes or nitriles.
Reduction: Formation of cyclopropylamines or difluoropropylamines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
1-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2,2-difluoropropan-1-amine hydrochloride is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The cyclopropyl group may enhance binding affinity to certain targets, while the difluoropropan-1-amine moiety can influence the compound’s electronic properties and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 3-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride
- 2,2-Difluoropropan-1-amine hydrochloride
- 1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride
Comparison: 1-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride is unique due to the specific positioning of the cyclopropyl and difluoropropan-1-amine groups. This structural arrangement can result in distinct chemical and biological properties compared to its analogs. For example, the presence of the cyclopropyl group can enhance stability and binding affinity, while the difluoropropan-1-amine moiety can influence reactivity and electronic properties.
Properties
Molecular Formula |
C6H12ClF2N |
|---|---|
Molecular Weight |
171.61 g/mol |
IUPAC Name |
1-cyclopropyl-2,2-difluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c1-6(7,8)5(9)4-2-3-4;/h4-5H,2-3,9H2,1H3;1H |
InChI Key |
XORRHYPQENWBBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1CC1)N)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13450892.png)
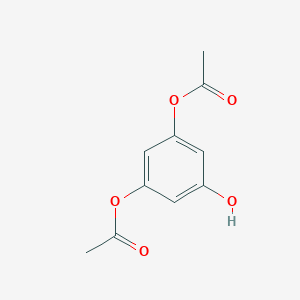


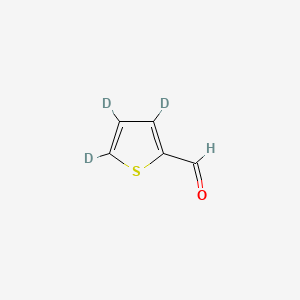
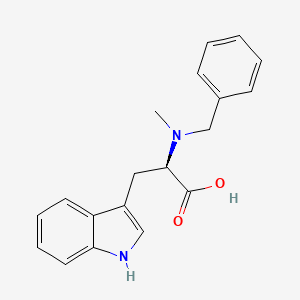
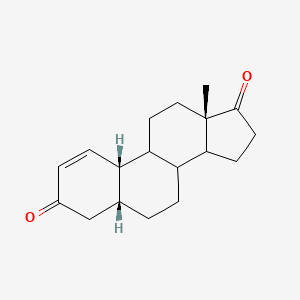

![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)
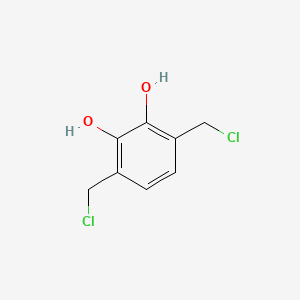
![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13450969.png)
